

Early Clinical Trial Results for SAR97276 in Malaria: A Technical Overview

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Compound of Interest

Compound Name: SAR 97276

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This technical guide provides an in-depth analysis of the early clinical trial results for SAR97276 (also known as SAR97276A or albitiazolium bromide), a former antimalarial candidate. The development of SAR97276 for malaria has been discontinued due to insufficient efficacy.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the quantitative data, experimental protocols, and the compound's mechanism of action.

Executive Summary

SAR97276, a choline analogue, was investigated for the treatment of *Plasmodium falciparum* malaria.^[3] The compound's mechanism of action involves the inhibition of phosphatidylcholine (PC) biosynthesis in the parasite.^[1] Despite a generally acceptable safety profile, Phase 2 clinical trials revealed that SAR97276 monotherapy was not sufficiently effective in treating uncomplicated *falciparum* malaria in both adult and pediatric populations, leading to the cessation of its development for this indication.^{[1][2]}

Quantitative Data Summary

The efficacy of SAR97276A was evaluated in two separate Phase 2 clinical trials. The key quantitative outcomes are summarized in the tables below.

Table 1: Efficacy Results of SAR97276A in Study 1 (NCT00739206)[1][3]

Treatment Group	Administration	Dose	Patient Population	Number of Patients	Cured	Cure Rate
1	Intramuscular (IM)	0.18 mg/kg (single dose)	Adults	34	20	59%
2	Intravenous (IV)	0.14 mg/kg (single dose)	Adults	30	23	77%
3	Intramuscular (IM)	Not specified (3-day regimen)	Adults	30	27	90%
4	Intramuscular (IM)	Not specified (3-day regimen)	Children (7-17 years)	19	13	68%

Table 2: Efficacy Results of SAR97276A in Study 2 (NCT01445938)[1][3]

Treatment Group	Administration	Dose	Patient Population	Number of Patients	Required Rescue Therapy	Failure Rate
1	Intramuscular (IM)	0.5 mg/kg (once daily for 3 days)	Teenagers	8	8	100%
2	Intramuscular (IM)	0.25 mg/kg (twice daily for 3 days)	Teenagers	8	5	62.5%
3 (Control)	Oral	Artemether - lumefantrine	Teenagers	4	0	0%

Experimental Protocols

Study 1 (NCT00739206)

- Objective: To assess the efficacy and safety of SAR97276A in adults and children with uncomplicated and severe Plasmodium falciparum malaria.[\[4\]](#)[\[5\]](#)
- Study Design: An open-label, multi-center, age de-escalating study conducted in Burkina Faso, Gabon, Benin, and Tanzania.[\[1\]](#)[\[3\]](#)
- Inclusion Criteria:
 - Adults and children (6 months to 65 years old) with confirmed Plasmodium falciparum malaria.
 - Fever within the last 24 hours.[\[4\]](#)[\[6\]](#)
- Exclusion Criteria:
 - Treatment with an antimalarial agent within 72 hours of screening.
 - Severe concomitant disease.

- Pregnancy or breastfeeding.[4][6]
- Treatment Arms:
 - Adults (uncomplicated malaria): Randomized to a single dose of either 0.18 mg/kg IM or 0.14 mg/kg IV. A subsequent cohort of adults received a 3-day IM regimen.[1][3]
 - Children (uncomplicated malaria): A cohort of children aged 7-17 years received a 3-day IM regimen.[3]
- Follow-up: Patients were hospitalized for 3 days and followed up for 28 days.[6]

Study 2 (NCT01445938)

- Objective: To assess the safety and efficacy of a higher dose of SAR97276A compared to artemether-lumefantrine in children and teenagers with uncomplicated falciparum malaria.[1][3]
- Study Design: A randomized, controlled, open-label, multi-center study conducted in Burkina Faso, Gabon, and Kenya.[1][3]
- Patient Population: Teenagers (initially, with plans for younger children that were not executed due to lack of efficacy).[1][3]
- Treatment Arms:
 - SAR97276A Once Daily: 0.5 mg/kg IM for 3 days.
 - SAR97276A Twice Daily: 0.25 mg/kg IM for 3 days.
 - Control: Standard oral artemether-lumefantrine regimen.[1][3]

Mechanism of Action: Inhibition of Phosphatidylcholine Biosynthesis

SAR97276 (albitiazolium) is a choline analogue that targets the de novo biosynthesis of phosphatidylcholine (PC) in *Plasmodium falciparum*, a critical pathway for parasite membrane formation.[1]

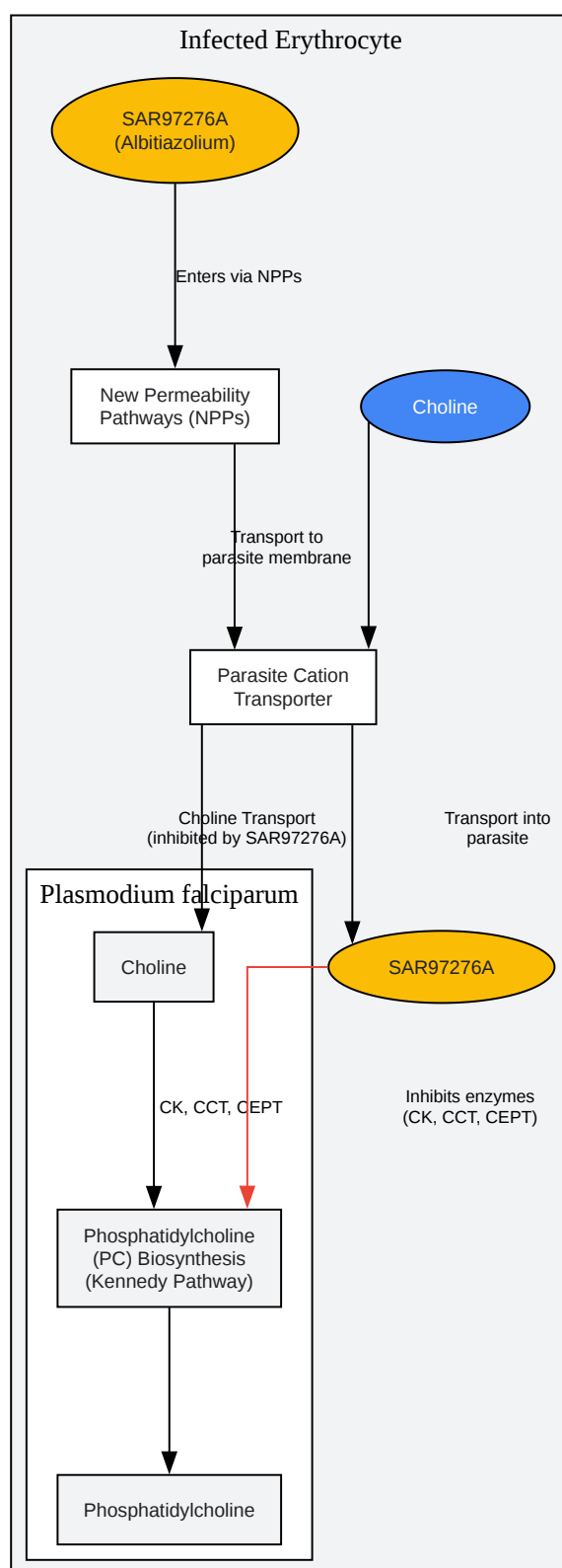
The proposed mechanism involves several steps:

- **Entry into Infected Erythrocyte:** Albitiazolium primarily enters the infected red blood cell through furosemide-sensitive new permeability pathways (NPPs) induced by the parasite.
- **Transport into the Parasite:** Once inside the erythrocyte, it is transported into the parasite by a poly-specific cation carrier.
- **Inhibition of Choline Transport:** Albitiazolium competitively inhibits the transport of choline into the parasite via this cation transporter.^[1]
- **Inhibition of PC Biosynthesis Enzymes:** At higher concentrations, albitiazolium also inhibits the three key enzymes of the Kennedy pathway for PC synthesis: Choline Kinase (CK), CTP:phosphocholine cytidyltransferase (CCT), and choline/ethanolaminephosphotransferase (CEPT).^[1]

The primary antimalarial effect is believed to be the inhibition of choline entry into the parasite.^[1]

Visualizations

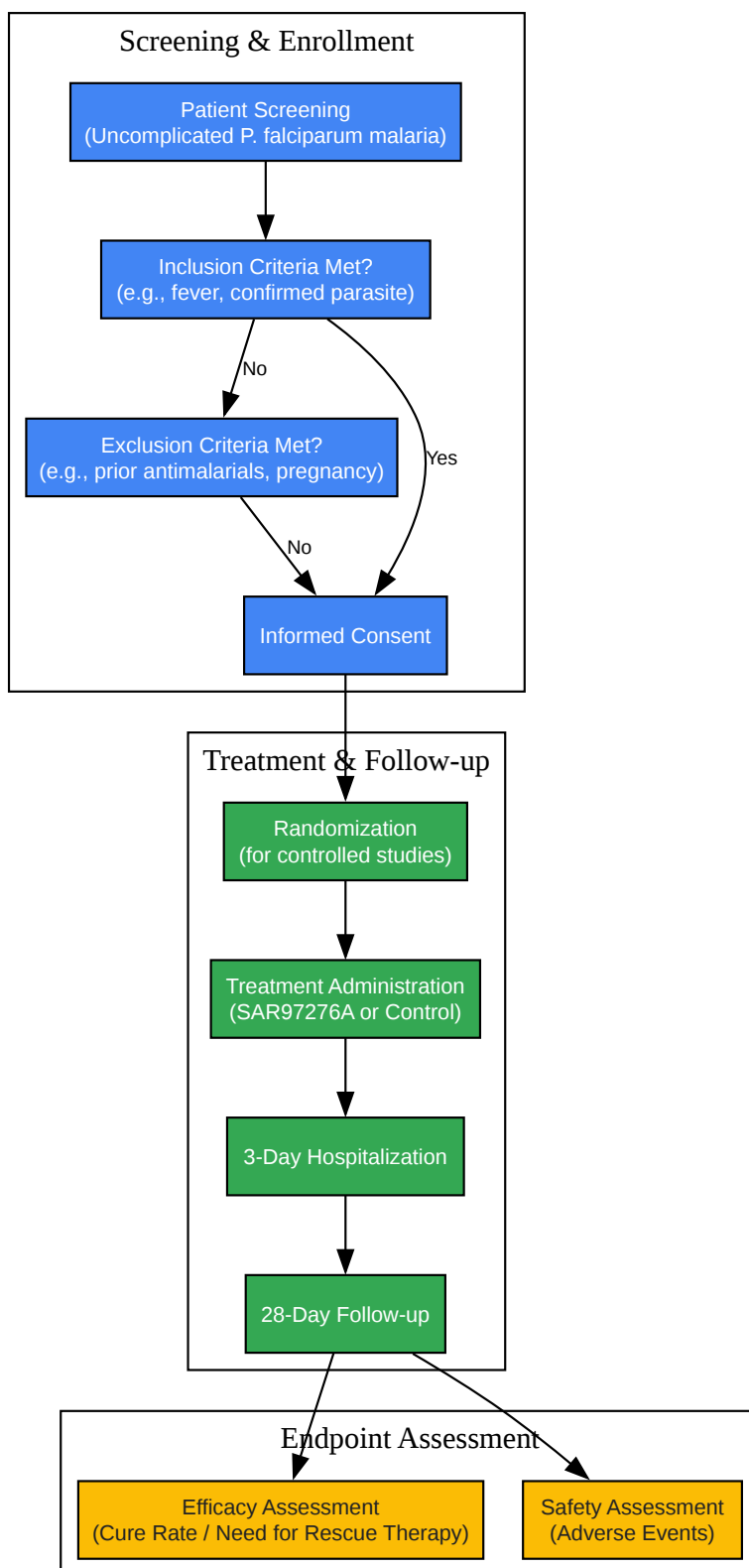
Signaling Pathway: SAR97276A Mechanism of Action



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Caption: Mechanism of action of SAR97276A in a malaria-infected erythrocyte.

Experimental Workflow: Phase 2 Clinical Trials



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Caption: Generalized workflow of the Phase 2 clinical trials for SAR97276A.

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References

- 1. Transport and pharmacodynamics of albitiazolium, an antimalarial drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of the choline analogue SAR97276 for malaria treatment: results of two phase 2, open-label, multicenter trials in African patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of the choline analogue SAR97276 for malaria treatment: results of two phase 2, open-label, multicenter trials in African patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of SAR97276A in the Treatment of Uncomplicated and Severe Malaria in Adults and Children. [ctv.veeva.com]
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